
8-Carbamoyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acétate de 8-carbamoyl-3-méthyl-5,6,7,8-tétrahydroquinolin-8-yle est un composé chimique appartenant à la classe des tétrahydroquinoléines. Ce composé se caractérise par sa structure unique, qui comprend un groupe carbamoyle, un groupe méthyle et un groupe acétate liés à un squelette tétrahydroquinoléine. Les tétrahydroquinoléines sont connues pour leurs diverses activités biologiques et ont fait l'objet de nombreuses études pour leurs applications thérapeutiques potentielles.
Méthodes De Préparation
La synthèse de l'acétate de 8-carbamoyl-3-méthyl-5,6,7,8-tétrahydroquinolin-8-yle implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau tétrahydroquinoléine : Ceci peut être réalisé par la réaction de Povarov, qui implique la cycloaddition d'une aniline, d'un aldéhyde et d'une alcène.
Introduction du groupe carbamoyle : Cette étape implique souvent la réaction de la tétrahydroquinoléine avec un isocyanate ou un chlorure de carbamoyle en conditions basiques.
Acétylation : L'étape finale implique l'acétylation du composé en utilisant de l'anhydride acétique ou du chlorure d'acétyle en présence d'une base comme la pyridine.
Les méthodes de production industrielle peuvent impliquer des étapes similaires, mais sont optimisées pour la synthèse à grande échelle, notamment l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
L'acétate de 8-carbamoyl-3-méthyl-5,6,7,8-tétrahydroquinolin-8-yle subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés de quinoléine.
Réduction : Les réactions de réduction utilisant de l'hydrogène gazeux et un catalyseur au palladium peuvent convertir le composé en son amine correspondante.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des groupes carbamoyle ou acétate, conduisant à la formation de différents dérivés.
Hydrolyse : Le groupe acétate peut être hydrolysé en conditions acides ou basiques pour produire l'alcool correspondant.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des solvants organiques comme le dichlorométhane, des catalyseurs comme le palladium sur carbone, et des bases comme l'hydroxyde de sodium. Les principaux produits formés à partir de ces réactions comprennent des dérivés de quinoléine oxydés, des amines réduites et des tétrahydroquinoléines substituées.
4. Applications de la recherche scientifique
Chimie : Il sert de brique de base pour la synthèse de molécules plus complexes et de ligand en chimie de coordination.
Biologie : Le composé présente une activité biologique, notamment des propriétés antimicrobiennes et anticancéreuses. Il a été démontré qu'il inhibait la croissance de certaines lignées cellulaires cancéreuses en induisant un stress oxydatif et l'apoptose.
Médecine : En raison de son activité biologique, il est étudié comme agent thérapeutique potentiel pour le traitement de maladies comme le cancer et les infections bactériennes.
Industrie : La structure unique du composé le rend utile dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de produits pharmaceutiques.
5. Mécanisme d'action
Le mécanisme par lequel l'acétate de 8-carbamoyl-3-méthyl-5,6,7,8-tétrahydroquinolin-8-yle exerce ses effets implique plusieurs cibles et voies moléculaires :
Stress oxydatif : Le composé induit un stress oxydatif dans les cellules en perturbant l'équilibre des espèces réactives de l'oxygène (ROS), conduisant à des dommages cellulaires et à l'apoptose.
Voie PI3K/AKT/mTOR : Il a été démontré qu'il interférait avec la voie de signalisation PI3K/AKT/mTOR, qui est impliquée dans la prolifération et la survie cellulaires. Cette perturbation conduit à l'autophagie et à la mort cellulaire dans les cellules cancéreuses.
Inhibition de la topoisomérase de l'ADN : Le composé peut également inhiber les topoisomérases de l'ADN, des enzymes cruciales pour la réplication et la transcription de l'ADN, empêchant ainsi la croissance des cellules cancéreuses.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, including antimicrobial and anticancer properties. It has been shown to inhibit the growth of certain cancer cell lines by inducing oxidative stress and apoptosis.
Medicine: Due to its biological activity, it is being investigated as a potential therapeutic agent for the treatment of diseases like cancer and bacterial infections.
Industry: The compound’s unique structure makes it useful in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which 8-Carbamoyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate exerts its effects involves several molecular targets and pathways:
Oxidative Stress: The compound induces oxidative stress in cells by disrupting the balance of reactive oxygen species (ROS), leading to cell damage and apoptosis.
PI3K/AKT/mTOR Pathway: It has been shown to interfere with the PI3K/AKT/mTOR signaling pathway, which is involved in cell proliferation and survival. This disruption leads to autophagy and cell death in cancer cells.
DNA Topoisomerase Inhibition: The compound may also inhibit DNA topoisomerases, enzymes that are crucial for DNA replication and transcription, thereby preventing cancer cell growth.
Comparaison Avec Des Composés Similaires
L'acétate de 8-carbamoyl-3-méthyl-5,6,7,8-tétrahydroquinolin-8-yle peut être comparé à d'autres composés similaires, tels que :
Tétrahydroquinolinones : Ces composés partagent une structure de base similaire, mais diffèrent par leurs groupes fonctionnels. Ils présentent également des activités biologiques, notamment des propriétés anticancéreuses et antimicrobiennes.
Isoquinolinones : Ces composés ont un noyau d'isoquinoléine rigide et sont connus pour leur activité inhibitrice de la PI3K, ce qui les rend utiles en thérapie anticancéreuse.
2-Pyridones : Ces composés sont structurellement liés et présentent des activités antibactériennes et antifongiques. Ils sont précieux dans le développement d'agents antimicrobiens.
La singularité de l'acétate de 8-carbamoyl-3-méthyl-5,6,7,8-tétrahydroquinolin-8-yle réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des activités biologiques distinctes et en font un composé polyvalent pour diverses applications.
Propriétés
Numéro CAS |
62216-17-5 |
|---|---|
Formule moléculaire |
C13H16N2O3 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
(8-carbamoyl-3-methyl-6,7-dihydro-5H-quinolin-8-yl) acetate |
InChI |
InChI=1S/C13H16N2O3/c1-8-6-10-4-3-5-13(12(14)17,18-9(2)16)11(10)15-7-8/h6-7H,3-5H2,1-2H3,(H2,14,17) |
Clé InChI |
VJCNPRJMEOSJNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(CCC2)(C(=O)N)OC(=O)C)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11864427.png)
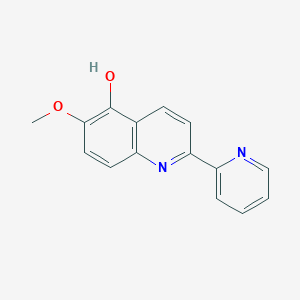
![8-Acetyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione](/img/structure/B11864445.png)


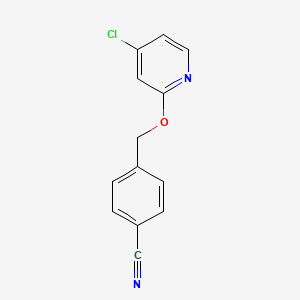


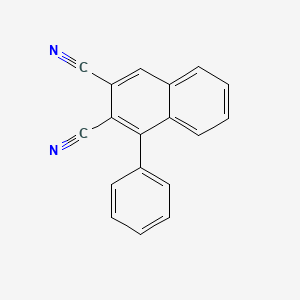
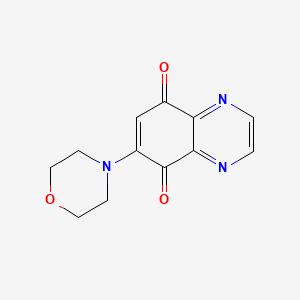
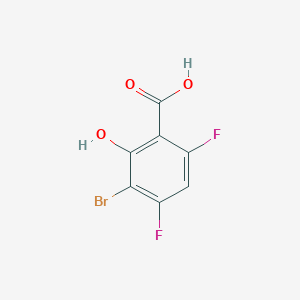
![1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11864492.png)
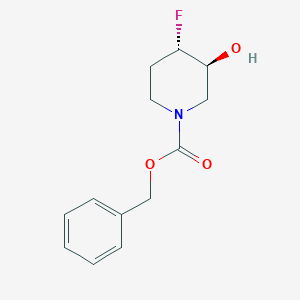
![Pyrrolidin-1-yl(3-azaspiro[5.5]undecan-3-yl)methanone](/img/structure/B11864496.png)
